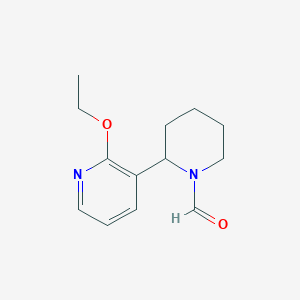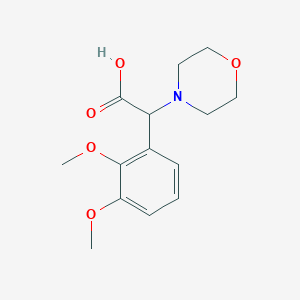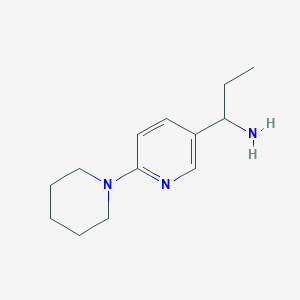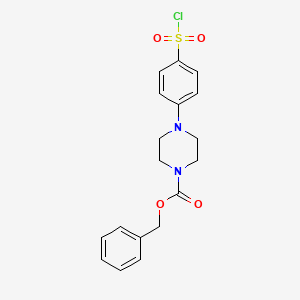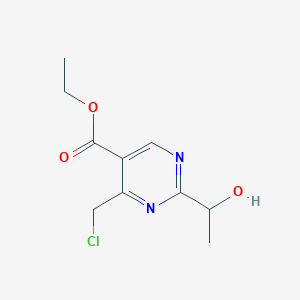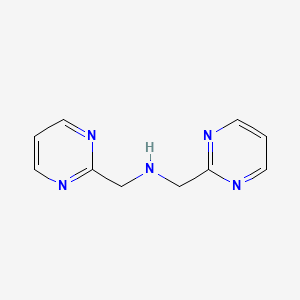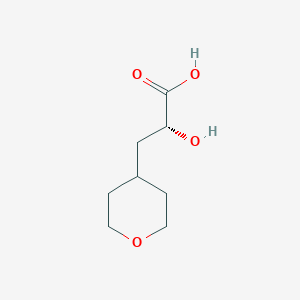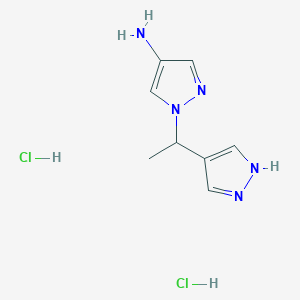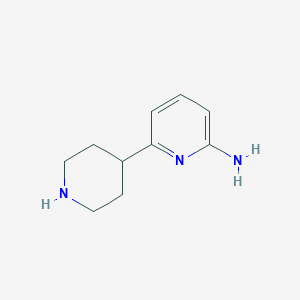
3-(Pyrrolidin-1-ylsulfonyl)pyridin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrrolidin-1-ylsulfonyl)pyridin-4-ol is a chemical compound characterized by the presence of a pyrrolidine ring attached to a sulfonyl group, which is further connected to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-ylsulfonyl)pyridin-4-ol typically involves the reaction of pyrrolidine with pyridine-3-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Reactants: Pyrrolidine and pyridine-3-sulfonyl chloride.
Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane, at a temperature range of 0-25°C.
Procedure: Pyrrolidine is added dropwise to a solution of pyridine-3-sulfonyl chloride in dichloromethane, followed by stirring for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(Pyrrolidin-1-ylsulfonyl)pyridin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
3-(Pyrrolidin-1-ylsulfonyl)pyridin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(Pyrrolidin-1-ylsulfonyl)pyridin-4-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyridine ring may also participate in binding to receptors or other biological molecules, modulating their function.
類似化合物との比較
Similar Compounds
3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridin-4-ol: Similar structure with a bromine atom at the 3-position.
1H-Pyrazolo[3,4-b]pyridines: Compounds with a pyrazole ring fused to a pyridine ring, showing different biological activities.
Uniqueness
3-(Pyrrolidin-1-ylsulfonyl)pyridin-4-ol is unique due to the combination of the pyrrolidine and sulfonyl groups, which confer specific chemical and biological properties
特性
分子式 |
C9H12N2O3S |
|---|---|
分子量 |
228.27 g/mol |
IUPAC名 |
3-pyrrolidin-1-ylsulfonyl-1H-pyridin-4-one |
InChI |
InChI=1S/C9H12N2O3S/c12-8-3-4-10-7-9(8)15(13,14)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2,(H,10,12) |
InChIキー |
PGYFLCFSPGPAJQ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)S(=O)(=O)C2=CNC=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



